Delta-Valerolactone

描述

Overview and Historical Context in Polymer Science and Organic Synthesis

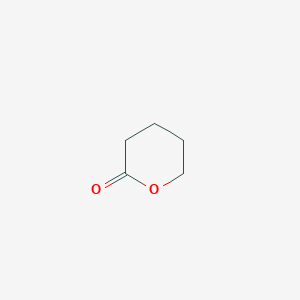

Delta-valerolactone (δ-valerolactone), a cyclic ester with the chemical formula C5H8O2, is the simplest member of the delta-lactone class, characterized by a six-membered ring containing an ester group. chemdad.comfiveable.me Historically, its synthesis and polymerization have been subjects of academic and industrial research. One of the early methods for producing δ-valerolactone involved the catalytic dehydrogenation of 1,5-pentanediol (B104693). google.comcore.ac.uk This process typically utilizes catalysts containing elements from periods 7 to 12 of the periodic table. google.com Another synthesis route involves the self-condensation of valeraldehyde (B50692) in the presence of water. fiveable.me

In the realm of polymer science, δ-valerolactone is a key monomer for the synthesis of poly(δ-valerolactone) (PδVL), a biodegradable and biocompatible aliphatic polyester (B1180765). fiveable.meontosight.ai The primary method for producing PδVL is through ring-opening polymerization (ROP) of the δ-valerolactone monomer. mdpi.comchemicalbook.com This polymerization can be initiated by various catalytic systems, including organometallic compounds, enzymes, and more recently, metal-free organocatalysts like boric acid, to avoid potential toxicity from metallic residues. mdpi.commdpi.comresearchgate.net The ability to undergo ring-opening polymerization allows for the creation of polyesters with tailored mechanical and thermal properties. chemicalbook.com

In organic synthesis, δ-valerolactone serves as a versatile starting material for producing a range of other chemical compounds. chemdad.com Its ability to undergo chemical transformations such as esterification and transesterification reactions enables the synthesis of various derivatives and functionalized compounds. chemicalbook.com This has made it a valuable intermediate in the production of pharmaceuticals, crop protection compositions, and specialty solvents. chemdad.comgoogle.com

Significance in Sustainable Chemistry and Biomaterials Research

The significance of δ-valerolactone in sustainable chemistry stems from its potential to be derived from renewable biomass sources. fiveable.meresearchgate.net For instance, it can be synthesized from 2-hydroxytetrahydropyran (B1345630) (HTHP), which is derived from biomass. osti.gov The resulting polymer, PδVL, is biodegradable, offering an environmentally friendly alternative to petroleum-based plastics. fiveable.mechemicalbook.com This biodegradability is a key factor in its growing importance, as it helps to mitigate the environmental impact of plastic waste. fiveable.me Furthermore, the development of green and sustainable synthesis routes for PδVL, such as using CO2 as a terminator in the polymerization process, further enhances its eco-friendly profile. rsc.org

In the field of biomaterials research, δ-valerolactone and its polymer, PδVL, have garnered significant attention due to their biocompatibility and biodegradability. ontosight.aichemicalbook.com PδVL is a semi-crystalline aliphatic polyester with properties that make it suitable for various biomedical applications. chemicalbook.com These properties include low cytotoxicity, good miscibility with other polymers, and the ability to be processed using standard techniques like injection molding and extrusion. chemicalbook.com PδVL has been extensively studied for use in:

Tissue engineering: PδVL scaffolds can be designed to support cell growth and tissue regeneration. ontosight.ai

Drug delivery systems: The biodegradable nature of PδVL makes it an excellent candidate for controlled drug release, where the polymer matrix gradually breaks down, releasing the therapeutic agent over time. ontosight.aichemicalbook.com

Medical devices: It can be used to fabricate biodegradable medical implants, sutures, and wound dressings. ontosight.ai

The degradation rate and mechanical properties of PδVL can be modulated through copolymerization with other monomers, such as ε-caprolactone or L-lactide, allowing for the creation of materials tailored to specific biomedical needs. rsc.orgrsc.org

Scope of Academic Research on δ-Valerolactone and its Polymers

Academic research on δ-valerolactone and its polymers is broad and multifaceted, covering fundamental synthesis to advanced applications. Key areas of investigation include:

Synthesis and Polymerization: A significant portion of research focuses on developing efficient and controlled methods for the ring-opening polymerization of δ-valerolactone. rsc.org This includes the exploration of novel catalysts, such as organocatalysts and enzymes, to achieve polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netrsc.org Studies also investigate the kinetics and mechanisms of polymerization to better understand and control the process. nsf.gov

Copolymerization: Researchers are actively exploring the copolymerization of δ-valerolactone with other monomers like ε-caprolactone, β-butyrolactone, and L-lactide. rsc.orgrsc.orgacs.org This research aims to create copolymers with tunable properties, such as degradation rates, crystallinity, and mechanical strength, to meet the demands of specific applications. rsc.orgrsc.org

Material Properties and Characterization: A substantial body of research is dedicated to characterizing the physicochemical properties of PδVL and its copolymers. This includes studies on their thermal properties (glass transition and melting temperatures), mechanical properties (tensile strength, elasticity), and crystallinity. mdpi.commdpi.comresearchgate.net Techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. nih.govmdpi.com

Biodegradability and Biocompatibility: The degradation behavior of PδVL and its copolymers in various environments is a critical area of study, particularly for biomedical applications. itb.ac.idresearchgate.net Research investigates the influence of factors like copolymer composition and chain architecture on the rate of biodegradation. rsc.org Biocompatibility studies assess the cellular response to these materials to ensure their safety for in vivo use. researchgate.net

Biomedical Applications: A major focus of academic research is the application of PδVL-based materials in the biomedical field. This includes the development of scaffolds for tissue engineering, microparticles and nanoparticles for drug delivery, and materials for medical implants. ontosight.aimdpi.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26354-94-9 | |

| Record name | Poly-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044438 | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

542-28-9, 26354-94-9 | |

| Record name | δ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-delta-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Valerolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | δ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTA-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of δ Valerolactone

Biomass-Derived Synthesis Pathways

The increasing focus on sustainable manufacturing has driven research into producing δ-valerolactone from renewable feedstocks like lignocellulosic biomass. researchgate.net These pathways offer a green alternative to petroleum-based production.

δ-Valerolactone is considered a renewable chemical as it can be derived from furfural (B47365), a platform chemical obtained from the hemicellulose fraction of lignocellulosic biomass. researchgate.netresearchgate.net The conversion of biomass into valuable platform chemicals is a key strategy in the development of modern biorefineries. researchgate.net While the direct multi-step chemical conversion pathway from furfural to δ-valerolactone is established in the literature, recent research also explores the upgrading of furfural to other valuable lactones like γ-valerolactone (GVL) through various catalytic processes. researchgate.netrsc.orgfrontiersin.org Lignocellulosic biomass, an abundant and renewable resource, can be catalytically transformed into a range of valuable chemicals, with δ-valerolactone being a key example derived from its C5 sugars via furfural. researchgate.netrsc.org

Chemo-enzymatic strategies combine chemical synthesis with biocatalytic steps to produce optically active lactones, which are valuable chiral building blocks. These methods are particularly important for creating stereochemically pure polymers and fine chemicals.

Optically enriched δ-valerolactone derivatives can be synthesized using enoate reductases (ERs). researchgate.net A chemo-enzymatic approach has been developed for producing (+)-β-methyl-δ-valerolactone and (–)-β-methyl-δ-valerolactone from anhydromevalonolactone, which is itself synthesized from bio-derived mevalonate. researchgate.net The stereochemical outcome is dependent on the specific enzyme used. researchgate.net

Using the mutant enoate reductase YqjM(C26D, I69T) from Bacillus subtilis, anhydromevalonolactone is transformed into (+)-β-methyl-δ-valerolactone . researchgate.net

Conversely, using the enoate reductase OYE2 from Saccharomyces cerevisiae with the same substrate yields the opposite enantiomer, (–)-β-methyl-δ-valerolactone . researchgate.net

The table below summarizes the performance of these two enoate reductases in the stereoselective reduction of anhydromevalonolactone. researchgate.net

| Enzyme Catalyst | Product | Enantiomeric Excess (ee) | Conversion |

| YqjM(C26D, I69T) | (+)-β-methyl-δ-valerolactone | 76% | 69% |

| OYE2 | (–)-β-methyl-δ-valerolactone | 96% | 92% |

Broader stereoselective strategies often employ carbonyl reductases or alcohol dehydrogenases to produce chiral lactones from various keto acids or diols. rsc.orgplos.org These enzymatic reductions are a cost-effective and green alternative to noble-metal catalysis for synthesizing high-value-added chiral chemicals. rsc.org

Engineered carbonyl reductases have demonstrated high efficiency and stereoselectivity. For instance, a variant, SmCRM5, was developed through directed evolution and showed high specific activity and stereoselectivity (up to 99%) in the asymmetric synthesis of various δ-lactones. rsc.org Similarly, alcohol dehydrogenases (ADHs) are used for the enzymatic oxidation of diols to form optically active lactones. The oxidation of decane-1,5-diol using horse liver alcohol dehydrogenase (HLADH) produces optically active (+)-(R)-δ-decalactone. plos.orgnih.gov This process involves a two-step oxidation via hemiacetal intermediates. plos.org These biocatalytic routes provide precise control over the stereochemistry of the final product, which is crucial for its application in pharmaceuticals and specialty polymers. researchgate.net

Chemo-enzymatic Pathways for Optically Active δ-Valerolactone Derivatives

Chemical Synthesis Routes

Conventional chemical synthesis provides efficient and high-yield pathways to δ-valerolactone, primarily through the catalytic dehydrogenation of 1,5-pentanediol (B104693).

The gas-phase catalytic dehydrogenation of 1,5-pentanediol (1,5-PDO) is a well-established industrial method for producing δ-valerolactone. google.comgoogle.com This reaction is endothermic, meaning it requires an input of heat to achieve high conversions. google.com The process involves passing 1,5-pentanediol over a heterogeneous catalyst at elevated temperatures. google.com

Various catalysts have been developed to improve the efficiency and selectivity of this reaction. Copper-based catalysts, such as copper chromite (CuCr) and CuZnAl, have been shown to be effective. rsc.org For instance, using a CuCr catalyst at 245°C resulted in a 78% crude yield of DVL. rsc.org More recent studies have demonstrated that synchronized production of γ-valerolactone (GVL) and DVL can be achieved with high yields (>98%) over copper catalysts by coupling the dehydrogenation of 1,5-PDO with the hydrogenation of ethyl levulinate, which helps manage the endothermic nature of the dehydrogenation reaction. rsc.org

Other catalytic systems, such as Pt/Nb2O5, have been used for the oxidative conversion of 1,5-pentanediol to δ-valerolactone under ambient, aqueous conditions. rsc.org In this system, positively charged Ptδ+ species facilitate the initial dehydrogenation, while Lewis acid sites on the Nb2O5 support promote the subsequent intramolecular cyclization to form the lactone. rsc.org

The table below presents findings from various studies on the dehydrogenation of 1,5-pentanediol to δ-valerolactone.

| Catalyst | Reaction Phase | Temperature (°C) | Conversion (%) | Selectivity/Yield (%) | Reference |

| Copper Oxide/Silica (B1680970) | Gas | 260 | >99 | 96-97 | google.com |

| CuCr | Not Specified | 245 | Not Specified | 78 (crude yield) | rsc.org |

| CuZnAl | Not Specified | 220 | 96.7 | ~99 | rsc.org |

| Pt/Nb2O5 | Aqueous | Ambient | Not Specified | Not Specified | rsc.org |

Dehydrogenation of 1,5-Pentanediol

Process Optimization for High Yield and Purity

Achieving high yield and purity is a critical aspect of the industrial production of δ-valerolactone. Process optimization focuses on refining reaction conditions and purification methods.

A specific production method has been developed to convert 1,5-pentanediol into high-quality δ-valerolactone with a yield reported to exceed 98%. google.com This process involves several key steps:

Dehydration of Raw Material : The 1,5-pentanediol feedstock is first dehydrated in a drying tower to ensure the water content is below 1 wt%, with optimal conditions achieving less than 0.05 wt%. google.com

Reactant Mixing : The dried 1,5-pentanediol is then mixed with hydrogen. google.com

Dehydrogenation Reaction : The vaporized mixture is introduced into a dehydrogenation reactor. The reaction is carried out at normal pressure (0.1 MPa) and a temperature range of 230-270°C over a dehydrogenation catalyst. google.com

Another optimized process, conducted in the gas phase, has demonstrated the ability to produce δ-valerolactone with purities greater than 98%, and preferably above 99%. google.com This process involves evaporating 1,5-pentanediol in an inert gas stream and passing it through a catalyst bed containing at least two different catalysts. google.com The resulting product is then condensed from the gas mixture. google.com

High-Pressure Synthesis Approaches

The application of high pressure represents another strategy for the synthesis of δ-valerolactone. Research has indicated that for certain synthesis routes, increasing the pressure can lead to improved yields. One study on the synthesis of δ-valerolactone found that the yield increased with pressures up to 4500 P.S.I. acs.org This approach suggests that pressure can be a key variable in optimizing the reaction equilibrium and kinetics for the formation of the target lactone.

Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger oxidation is a classic and versatile method for the synthesis of lactones from cyclic ketones. nih.govorganic-chemistry.orgsigmaaldrich.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to form the ester linkage within the ring. organic-chemistry.orgsigmaaldrich.com

For the synthesis of δ-valerolactone, the precursor is cyclopentanone (B42830). The oxidation is typically carried out using a peroxy acid or, more commonly in green chemistry applications, hydrogen peroxide (H₂O₂) as the oxidant. nih.govmdpi.com The reaction can be catalyzed by either Brønsted or Lewis acids to activate the hydrogen peroxide or the ketone's carbonyl group. mdpi.com

Under optimized conditions, the Baeyer-Villiger oxidation of cyclopentanone has been reported to achieve a conversion of 96.57%, with a selectivity for δ-valerolactone of 73.01%. mdpi.com The mechanism involves the activation of the carbonyl by an acid, facilitating the nucleophilic attack of the oxidant. mdpi.com

Continuous Gas-Phase Synthesis of α-Methylene-δ-Valerolactone from δ-Valerolactone

Further chemical transformation of δ-valerolactone can lead to other valuable monomers. One such transformation is the synthesis of α-methylene-δ-valerolactone (MVL), a monomer with potential for polymerization. This can be achieved through a continuous, gas-phase reaction of δ-valerolactone with formaldehyde (B43269). researchgate.netrsc.orgrsc.org

Alkaline Earth Oxide Catalysts (MgO, CaO, BaO)

The catalysts for the synthesis of MVL from δ-valerolactone and formaldehyde are crucial for achieving high selectivity. Alkaline earth oxides supported on silica have proven to be effective catalysts for this reaction. rsc.orgrsc.org Specifically, magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have been shown to be active for MVL production. rsc.orgrsc.org

At a reaction temperature of 613 K, CaO and BaO supported on silica demonstrated high selectivity towards MVL, at 90% and 83% respectively, with a δ-valerolactone conversion of approximately 60%. rsc.orgrsc.org

Optimization of Reaction Conditions (Temperature, Partial Pressure, Contact Time)

The optimization of reaction conditions is key to maximizing the yield and selectivity of MVL. Several parameters have been investigated:

Contact Time : For all three alkaline earth oxide catalysts (MgO, CaO, and BaO), decreasing the contact time led to an improvement in the selectivity for MVL. rsc.orgrsc.org With CaO, near quantitative selectivity was achieved at δ-valerolactone conversions below 40%. rsc.orgrsc.org

Partial Pressure of Formaldehyde : Studies using the CaO catalyst indicated that increasing the partial pressure of formaldehyde, for a given partial pressure of δ-valerolactone, had a negligible impact on the conversion rate while maintaining high selectivity. rsc.org

Temperature : The reaction temperature was found to have a significant effect on selectivity. Generally, increasing the reaction temperature resulted in a lower selectivity for MVL. rsc.org This is attributed to more pronounced side reactions at higher temperatures, which can consume both the reactant and the product, leading to the formation of non-volatile compounds that can poison the catalyst surface. rsc.org

| Catalyst | δ-Valerolactone Conversion (%) | Selectivity to α-Methylene-δ-valerolactone (%) | Reaction Temperature (K) |

| CaO/SiO₂ | ~60 | 90 | 613 |

| BaO/SiO₂ | ~60 | 83 | 613 |

Table 1: Catalyst Performance in the Gas-Phase Synthesis of α-Methylene-δ-valerolactone. rsc.orgrsc.org

| Parameter | Effect on MVL Selectivity | Catalyst |

| Decreasing Contact Time | Increased selectivity | MgO, CaO, BaO |

| Increasing Temperature | Decreased selectivity | CaO |

| Increasing Formaldehyde Partial Pressure | Maintained high selectivity | CaO |

Table 2: Optimization of Reaction Conditions for α-Methylene-δ-valerolactone Synthesis. rsc.org

Polymerization of δ Valerolactone: Mechanisms and Control

Ring-Opening Polymerization (ROP) of δ-Valerolactone

The conversion of the δ-valerolactone monomer into a high-molecular-weight polymer is an enthalpically driven process, favored by the release of ring strain. The specific pathway of the polymerization, however, is dictated by the nature of the catalytic system employed. The main mechanisms for the ROP of lactones are anionic, cationic, coordination-insertion, and monomer-activated ROP. cardiff.ac.uk

Mechanistic Studies

Anionic ring-opening polymerization (AROP) of δ-valerolactone is initiated by nucleophilic attack on the monomer. This process can be initiated by strong bases. The reaction proceeds through the cleavage of the acyl-oxygen bond in the lactone ring. ijcrt.org This leads to the formation of an alkoxide propagating species. ijcrt.org Effective initiators for the anionic polymerization of lactones include alkali metals and their derivatives. acs.org For instance, strong bases such as potassium tert-butoxide and butyllithium (B86547) have been shown to be effective in initiating the polymerization of lactides, a related class of cyclic esters. ijcrt.org

The propagating chain end in the anionic polymerization of δ-valerolactone is a metal alkoxide. The nature of the counter-ion can influence the polymerization kinetics and the structure of the resulting polymer.

| Initiator System | Monomer | Resulting Polymer | Reference |

| tert-BuOK | L-lactide | Poly(L-lactide) | ijcrt.org |

| BuLi | L-lactide | Poly(L-lactide) | ijcrt.org |

This table presents examples of initiators used in the anionic ring-opening polymerization of lactides, which share mechanistic similarities with δ-valerolactone.

Cationic ring-opening polymerization (CROP) of δ-valerolactone typically proceeds via an activated monomer mechanism. In this pathway, a cationic species, usually a Brønsted or Lewis acid, activates the monomer by coordinating to the carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by either an initiator (like an alcohol) or the hydroxyl end-group of the growing polymer chain.

Trifluoromethanesulfonimide (HNTf₂) has been demonstrated as an efficient catalyst for the controlled/living ring-opening polymerization of δ-valerolactone. acs.org When using 3-phenyl-1-propanol (B195566) as an initiator in the presence of HNTf₂, the polymerization proceeds in a living fashion, yielding poly(δ-valerolactone) with a narrow polydispersity index and predictable molecular weights. acs.org Kinetic studies and chain extension experiments have confirmed the living nature of this polymerization. acs.org

Complexes of Group 5 metals, such as niobium(V) and tantalum(V), have also been employed as initiators for the cationic ROP of δ-valerolactone. nih.gov These catalysts have shown to be effective, with the tantalum complexes exhibiting nearly double the catalytic activity of their niobium counterparts. nih.gov The initiation mechanism is believed to involve an intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide moiety. nih.govacs.org

| Catalyst/Initiator System | Monomer | Key Features | Reference |

| HNTf₂ / 3-phenyl-1-propanol | δ-valerolactone | Living polymerization, narrow polydispersity | acs.org |

| Cationic Nb(V) ethoxide complexes | δ-valerolactone | Facile polymerization | nih.gov |

| Cationic Ta(V) ethoxide complexes | δ-valerolactone | Higher catalytic activity than Nb(V) analogues | nih.gov |

Coordination-insertion polymerization is a widely utilized method for the ROP of cyclic esters, including δ-valerolactone, often employing metal-based catalysts. ijcrt.org This mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into a metal-alkoxide or other metal-initiator bond. ijcrt.orgacs.org This process typically occurs with the cleavage of the acyl-oxygen bond of the lactone. ijcrt.org

A variety of metal complexes are effective catalysts for this type of polymerization, with tin, aluminum, and zinc compounds being among the most common. ijcrt.org For instance, magnesium complexes have been shown to be efficient catalysts for the ROP of δ-valerolactone in the presence of an alcohol co-initiator, proceeding through a coordination-insertion mechanism. researchgate.net The steric bulk of the ancillary ligands on the magnesium center can significantly influence the catalytic activity. researchgate.net

DFT studies have been employed to investigate the mechanism of coordination-insertion ROP. For example, the ROP of δ-valerolactone catalyzed by tin(II) butoxide was found to have a free activation energy of 18.6 kcal/mol. nih.gov

| Catalyst System | Monomer | Mechanism Detail | Reference |

| Magnesium complexes / alcohol | δ-valerolactone | Coordination-insertion mechanism confirmed by in-situ NMR. | researchgate.net |

| Stannous octoate | Lactide | Coordination-insertion mechanism is widely accepted. | researchgate.net |

| Niobium(V) and Tantalum(V) alkoxide complexes | ε-caprolactone, δ-valerolactone | Initiation proceeds via intramolecular nucleophilic attack on the coordinated monomer. | acs.org |

In the monomer-activated ring-opening polymerization mechanism, the monomer is activated by a catalyst, making it more susceptible to nucleophilic attack. This is a common pathway in cationic polymerizations where a Brønsted or Lewis acid acts as the catalyst. researchgate.net The catalyst protonates or coordinates to the carbonyl oxygen of the δ-valerolactone, which enhances the electrophilicity of the carbonyl carbon. An initiator, typically an alcohol, then attacks the activated carbonyl carbon, leading to the ring opening of the lactone.

For example, the use of a Brønsted acid like hydrogen chloride in diethyl ether, with an alcohol as an initiator, can facilitate the activated monomer cationic ROP of δ-valerolactone. researchgate.net This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.net Similarly, diphenyl phosphate (B84403) has been used as an organocatalyst for the ROP of substituted δ-valerolactones, which is presumed to proceed via an activated monomer mechanism. rsc.org

N-Heterocyclic carbenes (NHCs) are effective organocatalysts for the zwitterionic ring-opening polymerization (ZROP) of δ-valerolactone. rsc.orgibm.com In the absence of an alcohol initiator, this polymerization yields cyclic poly(valerolactones). rsc.org The mechanism is initiated by the nucleophilic attack of the NHC on the carbonyl carbon of the δ-valerolactone, forming a zwitterionic tetrahedral intermediate. ibm.comacs.orgsemanticscholar.org The subsequent ring-opening of this intermediate is the rate-determining step and has a high activation barrier. ibm.comacs.orgsemanticscholar.org

The polymerization rate is first order in both monomer and NHC concentration. ibm.comacs.org The molecular weights of the resulting cyclic polymers are often higher than predicted from the initial monomer-to-NHC ratio, and the molecular weight distributions can be broad and bimodal. rsc.orgacs.org

The propagating species is a zwitterion where the alkoxide anion is ion-paired with the acyl-imidazolium cation of the polymer chain end. rsc.org The presence of additives like lithium chloride (LiCl) can significantly influence the polymerization. rsc.org In the presence of LiCl, the zwitterionic ion pairs are disrupted, leading to the formation of linear polymer chains instead of cyclic ones. rsc.orgbohrium.com Furthermore, the addition of LiCl results in polymers with molecular weights that match the theoretical values and narrower, monomodal molecular weight distributions. rsc.org

| Catalyst | Additive | Resulting Polymer Topology | Molecular Weight Distribution (Mw/Mn) | Reference |

| NHC | None | Cyclic | Bimodal and broad (e.g., 1.35) | rsc.org |

| NHC | 1.0 M LiCl | Linear | Monomodal and narrow (e.g., 1.08–1.26) | rsc.org |

Zwitterionic Ring-Opening Polymerization (ZROP) with N-Heterocyclic Carbenes (NHCs)

Catalytic Systems in ROP

A diverse range of catalytic systems, broadly categorized as organometallic catalysts and organocatalysts, have been developed for the ROP of δ-valerolactone.

Various metal-based compounds have been successfully employed to catalyze the ROP of δ-VL. These catalysts typically operate through a coordination-insertion mechanism.

Examples of effective organometallic catalysts include:

Scandium Triflate (Sc(OTf)₃): This Lewis acid is an active catalyst for the ROP of lactones, including δ-valerolactone, proceeding via a cationic mechanism. researchgate.netresearchgate.netacs.org

Aluminoxane: While specific studies on δ-VL are less common, methylaluminoxane (B55162) (MAO) is a known activator in the ROP of other lactones.

Tin(II) Acetate (B1210297) (Sn(OAc)₂): Tin(II) compounds, particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used industrial catalysts. Tin(II) acetate has also been shown to be an effective catalyst for the ROP of lactones. rsc.org

Lead(II) Acetate Trihydrate: Lead compounds have been explored as catalysts for lactone polymerization.

Cadmium(II) Acetate (Cd(OAc)₂): This compound has been demonstrated to be a good catalyst for the ROP of lactones, yielding high molecular weight polymers. researchgate.net

| Catalyst | Formula | Typical Mechanism |

| Scandium Triflate | Sc(OTf)₃ | Cationic ROP |

| Tin(II) Acetate | Sn(OAc)₂ | Coordination-Insertion |

| Cadmium(II) Acetate | Cd(OAc)₂ | Coordination-Insertion |

A significant drawback of using organometallic catalysts for the synthesis of polymers intended for biomedical applications is the potential for residual metal contamination in the final product. Many organometallic catalysts are based on heavy metals such as tin, lead, or cadmium, which are toxic. The removal of these metal residues to meet the stringent purity requirements for medical devices and pharmaceutical applications necessitates additional, often costly, purification steps. cardiff.ac.uk The presence of even trace amounts of metal contaminants can compromise the biocompatibility of the polymer, potentially leading to adverse biological responses.

To circumvent the issue of metal contamination, significant research has focused on the development of metal-free organocatalysts for the ROP of δ-valerolactone. These catalysts offer a more "green" and sustainable route to producing biocompatible polyesters. cardiff.ac.uk

N-Heterocyclic Carbenes (NHCs): As detailed in section 3.1.1.5, NHCs are highly effective organocatalysts that function via a zwitterionic mechanism. cardiff.ac.uksemanticscholar.orgacs.org

Thiourea (B124793) and Amine Functional Catalysts: Bifunctional systems combining a thiourea (as a hydrogen-bond donor) and an amine base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU) can effectively catalyze the ROP of δ-VL. acs.orgacs.orgresearchgate.net The thiourea activates the monomer via hydrogen bonding, while the amine activates the initiating alcohol. rsc.org

Boric Acid (B(OH)₃): Boric acid has been identified as a simple, metal-free, and biocompatible catalyst for the bulk ROP of δ-valerolactone, proceeding through an activated monomer mechanism. mdpi.comnih.govnih.govresearchgate.net

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): TBD is a strong guanidine-type base that acts as a bifunctional catalyst, activating both the monomer and the initiator, leading to fast and controlled polymerization of δ-VL. rsc.orgadvanceseng.comresearchgate.netrsc.org

Cyclic Trimeric Phosphazene Base with Ureas: Strong, non-ionic phosphazene bases, such as cyclic trimeric phosphazene base (CTPB), are highly efficient catalysts for the ROP of lactones. nih.govrsc.org Their activity and selectivity can be further enhanced when used in combination with urea (B33335) co-catalysts. researchgate.net

| Organocatalyst System | Catalyst Type | Mechanism |

| N-Heterocyclic Carbenes (NHCs) | Single Component | Zwitterionic ROP |

| Thiourea / Amine | Bifunctional | Dual Activation (H-Bonding) |

| Boric Acid | Acid Catalyst | Activated Monomer |

| TBD | Bifunctional Base | Dual Activation |

| Phosphazene Base / Urea | Bifunctional | Dual Activation |

Enzymatic Polymerization (Biocatalysis)

Enzymatic polymerization has emerged as a green and sustainable alternative to conventional chemical polymerization methods for the synthesis of polyesters. This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of toxic metal catalysts. The ring-opening polymerization (ROP) of δ-valerolactone has been successfully achieved using various enzymes, particularly lipases, which catalyze the formation of ester bonds.

Lipase-Catalyzed Ring-Opening Polymerization

A variety of lipases have been demonstrated to be effective catalysts for the ROP of δ-valerolactone, leading to the formation of poly(δ-valerolactone). These enzymes, derived from different microbial sources, exhibit varying degrees of activity and efficiency in catalyzing the polymerization reaction.

Candida antarctica lipase (B570770) B (CALB): CALB is one of the most widely used and efficient biocatalysts for the ROP of lactones, including δ-valerolactone. mdpi.comnih.gov It is often used in an immobilized form, such as Novozym-435, which enhances its stability and reusability. mdpi.com CALB has been successfully employed in the synthesis of both homopolymers of δ-valerolactone and copolymers with other lactones like ω-pentadecalactone. rsc.org

Pseudomonas fluorescens lipase (PFL): Lipase from Pseudomonas fluorescens has also been shown to effectively catalyze the ROP of δ-valerolactone. nih.govscientific.net Studies have demonstrated its use in the copolymerization of δ-valerolactone with ε-caprolactone, yielding copolymers with varying compositions depending on the reaction conditions. researchgate.net

Candida cylindracea lipase: This lipase, also known as Candida rugosa lipase, has been utilized for the enzymatic polymerization of lactones. mdpi.comagrojournal.org

Archaeoglobus fulgidus esterase (AFEST): A thermophilic esterase from the archaeon Archaeoglobus fulgidus has been successfully used to catalyze the ROP of δ-valerolactone. mdpi.comnih.gov Being a thermophilic enzyme, AFEST offers the advantage of operating at higher temperatures, which can influence the reaction kinetics and polymer properties. mdpi.comresearchgate.net

Optimization of Enzymatic Reaction Conditions

The efficiency of lipase-catalyzed ROP of δ-valerolactone is significantly influenced by several reaction parameters. Optimization of these conditions is crucial for achieving high monomer conversion and controlling the molecular weight of the resulting polymer.

Enzyme Concentration: The concentration of the lipase directly impacts the rate of polymerization. Higher enzyme concentrations generally lead to faster reaction rates. However, an optimal concentration often exists beyond which the increase in rate becomes less significant. For the polymerization of δ-valerolactone using Archaeoglobus fulgidus esterase, the effect of enzyme concentration on monomer conversion and polymer molecular weight has been systematically evaluated. mdpi.com

Temperature: Temperature plays a critical role in enzymatic polymerization, affecting both the enzyme's activity and stability. For each enzyme, there is an optimal temperature at which it exhibits maximum catalytic activity. For instance, the thermophilic esterase from Archaeoglobus fulgidus was used at 70°C for the polymerization of δ-valerolactone. mdpi.com In the case of Pseudomonas fluorescens lipase, copolymerization with ε-caprolactone has been carried out at 60°C. scientific.netresearchgate.net

Reaction Time: The duration of the polymerization reaction influences both the monomer conversion and the molecular weight of the polymer. Generally, longer reaction times lead to higher conversions and molecular weights, up to a certain point where equilibrium is reached or the enzyme starts to lose activity. Polymerization of δ-valerolactone with Archaeoglobus fulgidus esterase was conducted for 72 hours to achieve high monomer conversion. mdpi.com

Medium: The reaction medium, particularly the choice of solvent, can significantly affect the enzyme's activity and the outcome of the polymerization. Lipases often show higher activity in hydrophobic organic solvents. For the ROP of δ-valerolactone catalyzed by Archaeoglobus fulgidus esterase, toluene (B28343) was found to be an effective medium, leading to a monomer conversion of 97%. nih.govmdpi.com Other hydrophobic media like cyclohexane (B81311) and n-hexane also proved to be more effective than hydrophilic or less hydrophobic solvents. nih.gov

| Enzyme | Temperature (°C) | Reaction Time (h) | Medium | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) |

|---|---|---|---|---|---|

| Archaeoglobus fulgidus esterase | 70 | 72 | Toluene | 97 | 2225 |

| Pseudomonas fluorescens lipase | 75 | 240 | Bulk | 94 | 2100 |

Stereoselectivity in Enzymatic Polymerization

Enzymes are chiral catalysts and can exhibit stereoselectivity in polymerization reactions involving chiral monomers. This property is highly valuable for the synthesis of stereoregular polymers with specific properties. While δ-valerolactone itself is achiral, studies on substituted lactones have demonstrated the potential for stereoselective enzymatic polymerization. For instance, chemo-enzymatic pathways have been developed to produce optically enriched (+)-β-methyl-δ-valerolactone and (–)-β-methyl-δ-valerolactone. researchgate.netacs.org The enzymatic polymerization of such chiral monomers can lead to the formation of isotactic or syndiotactic polyesters, depending on the enzyme's preference for one enantiomer over the other. The stereoselectivity of enzymes like Candida antarctica lipase B has been a subject of study to understand and predict its behavior towards different chiral substrates. nih.gov

Kinetic Studies and Thermodynamic Considerations in ROP

The ring-opening polymerization of δ-valerolactone is a reversible process governed by thermodynamic and kinetic factors. Understanding these aspects is crucial for controlling the polymerization process and predicting the properties of the resulting polymer.

Factors Influencing Thermodynamics

The thermodynamics of ROP are primarily dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. nih.govplos.orgresearchgate.net For polymerization to be thermodynamically favorable, ΔG_p must be negative.

Chain-end Reactivity, Monomer, and Catalyst Presence: The thermodynamics of the ROP of δ-valerolactone are influenced by the reactivity of the growing polymer chain end, the monomer itself, and the presence of a catalyst. diva-portal.org

Ring Strain: Ring strain is a significant driving force for the ROP of cyclic esters. plos.orgresearchgate.net The six-membered ring of δ-valerolactone possesses a moderate amount of ring strain, which contributes to a negative enthalpy of polymerization, thus favoring the ring-opening process. The enthalpy of polymerization (ΔH_p) for δ-valerolactone is approximately -12.2 kJ/mol. nih.gov

Rate-Determining Steps and Activation Energy

The kinetics of ROP describe the rate at which the polymerization proceeds and the factors that influence it.

Rate-Determining Steps: In enzymatic ROP of lactones, the rate-determining step is often the formation of the enzyme-lactone complex. researchgate.net For smaller lactones, there can be a tendency to form a non-productive complex with the enzyme, which can inhibit the formation of the crucial acyl-enzyme intermediate. researchgate.net In some chemically catalyzed systems, the rate-determining step is assumed to be the cleavage of the C-O ester bond in the lactone. rsc.org

Activation Energy: The activation energy (E_a) is the minimum energy required for the polymerization reaction to occur. Studies on the copolymerization of γ-valerolactone with ε-caprolactone have shown that the activation energy can be influenced by the composition of the monomer feed. nih.govplos.org

| Monomer | ΔH_p° (kJ mol⁻¹) | ΔS_p° (J mol⁻¹ K⁻¹) |

|---|---|---|

| δ-valerolactone | -12.2 | -28.6 |

| β-acetoxy-δ-methylvalerolactone | -25 ± 2 | -81 ± 5 |

Molecular Weight Control and Polydispersity

Control over molecular weight (MW) and polydispersity (Đ, also known as polydispersity index or PDI) is crucial for tailoring the properties of poly(δ-valerolactone) (PVL) for specific applications. Achieving this control typically relies on employing living or controlled polymerization techniques, where the rates of initiation and propagation are carefully managed to be much faster than the rate of any termination or chain transfer reactions.

Living ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) allows for the synthesis of polymers with predictable number-average molecular weights (Mn) and narrow molecular weight distributions (Đ ≈ 1.01–1.20). The Mn can be predetermined by the initial molar ratio of the monomer to the initiator ([M]0/[I]0). Various catalyst and initiator systems have been developed to achieve this level of control.

For instance, the combination of benzoheterocyclic urea catalysts with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and benzyl (B1604629) alcohol as an initiator has demonstrated a "living"/controlled feature in both bulk and solution polymerizations of δ-VL, yielding PVLs with narrow molecular weight distributions. Similarly, trifluoromethanesulfonimide (HNTf2) has been shown to be an efficient cationic organocatalyst for the living ROP of δ-VL. Using 3-phenyl-1-propanol as an initiator, this system produced PVL where the experimentally determined molecular weight was in close agreement with the theoretical value calculated from the monomer-to-initiator ratio. The living nature of this polymerization was confirmed through kinetic and chain extension experiments.

The choice of the catalytic system is paramount. Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with thiourea (TU) have been used to polymerize functionalized valerolactone monomers, affording polymers with narrow molecular weight distributions. Another efficient organocatalyst is 1,5,7-triazabicyclodec-5-ene (TBD), which is highly effective for synthesizing aliphatic polyesters with controlled characteristics.

The ability to precisely control these parameters enables the synthesis of well-defined PVL homopolymers and provides a foundation for creating more complex architectures like block and graft copolymers with specific functionalities.

Table 1: Examples of Controlled ROP of δ-Valerolactone

| Catalyst/Initiator System | [δ-VL]₀/[I]₀ | Mₙ (Theoretical) (g/mol) | Mₙ (Experimental) (g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| HNTf₂ / 3-Ph-PrOH | 100 | 9400 | 9600 | Narrow | |

| Fe(OTf)₃ / PS | - | - | up to 32,000 | - | |

| Triclorocarban / Organic Base | - | > 40,000 | - | ~1.10 |

Copolymerization Strategies Involving δ-Valerolactone

Copolymerization is a versatile strategy to modify the properties of PVL, combining its characteristics with those of other polymers to create materials with tailored thermal properties, degradation rates, and mechanical performance.

Copolymerization with β-Butyrolactone (BBL)

The copolymerization of δ-valerolactone with β-butyrolactone (BBL) allows for the creation of polyesters with properties intermediate to their respective homopolymers. The reactivity of each monomer is a key factor in determining the final copolymer microstructure. Copper diketiminate complexes, for example, have been used to catalyze the ROP of various cyclic esters. In the polymerization of δ-valerolactone, a rate constant (kobs) of 0.11 min−1 was observed, while β-butyrolactone polymerized at a rate of 3.0 x 10−2 min−1 under similar conditions. This difference in polymerization rates suggests that sequential addition or careful control of reaction conditions would be necessary to avoid the formation of block-like structures and to achieve a random or gradient copolymer.

Copolymerization with ε-Caprolactone

Copolymerization of δ-valerolactone (δ-VL) with ε-caprolactone (ε-CL) is a well-studied approach to create biodegradable polyesters with a wide range of properties. The resulting copolymers, poly(valerolactone-co-caprolactone) or P(VL-co-CL), can be synthesized to have random, gradient, or block microstructures depending on the polymerization strategy.

Both poly(δ-valerolactone) and poly(ε-caprolactone) are semi-crystalline polymers with similar melting temperatures. However, copolymerization disrupts the crystalline structure of both components, leading to a significant depression of the melting point (Tm). The extent of this depression depends on the copolymer composition, with the lowest Tm often observed around a 60 mol% ε-caprolactone content. This modification of thermal properties is a key driver for this copolymerization strategy.

The relative reactivity of the two monomers plays a crucial role in the final polymer architecture. Studies have shown that δ-VL is significantly more reactive than ε-CL in ROP. For instance, reactivity ratios have been reported as rVL = 12.92 and rε-CL = 0.10, indicating a strong preference for the incorporation of δ-VL into the growing polymer chain. This reactivity difference naturally leads to the formation of gradient copolymers when the monomers are polymerized simultaneously, with the δ-VL units being consumed faster and concentrated at the beginning of the polymer chain.

To achieve different microstructures, specific synthetic approaches are required:

Random Copolymers: Can be synthesized by carefully controlling the feed ratio and reaction conditions, though the reactivity difference often leads to a gradient structure.

Block Copolymers: Are typically prepared by the sequential addition of monomers. For example, a PVL block can be synthesized first, followed by the addition of ε-CL to grow a PCL block from the living chain ends.

Various catalytic systems have been employed for this copolymerization, including bimolecular systems of a hydrogen bond donor (like triclorocarban) and an organic base, which can produce high molecular weight cyclic P(VL-co-CL). The combination of YCl3 as a Lewis acid and 2,3,6,7-tetrahydro-5H-thiazolo[3,2-a] pyrimidine (B1678525) (ITU) as an organocatalyst has also been used to effectively synthesize both homo- and block copolymers of ε-CL and δ-VL.

Table 2: Properties of δ-Valerolactone and ε-Caprolactone Copolymers

| Copolymer Type | Monomer Feed Ratio (EtVP/ε-CL) | Mₙ (kDa) | Đ | T₉ (°C) | Tₘ (°C) | Reference |

|---|---|---|---|---|---|---|

| Gradient | 20/80 | 44.8 | 1.6 | -60.5 | 29.4 | |

| Gradient | 50/50 | 27.1 | 1.5 | -50.8 | none | |

| Gradient | 80/20 | 23.7 | 1.2 | -44.9 | none | |

| Block | 50/50 | 30.6 | 1.7 | - | 54.5 |

*Data for EtVP, a derivative of δ-valerolactone.

Copolymerization with Lactides (d,l-Lactide, cis-Lactide, Glycolide)

Copolymerization of δ-valerolactone with lactides (LA), including L-lactide, D-lactide, and their racemic mixture (D,L-lactide), as well as with glycolide (B1360168), is a key strategy for developing biodegradable polymers with a broad spectrum of thermal and mechanical properties. These copolymers find potential applications in fields ranging from packaging to biomedical devices.

Kinetic studies of the copolymerization reveal a significant difference in reactivity between the monomers. Lactide is substantially more reactive than δ-valerolactone. For example, one study calculated the reactivity ratio of lactide to be 47 times higher than that of valerolactone. This disparity causes lactide to be consumed much more rapidly during polymerization, leading to a "composition drift" where the chains are initially rich in lactide units. This inherently produces gradient-like copolymers, which can subsequently be randomized through transesterification reactions, especially at higher temperatures or with certain catalysts like stannous octoate.

The final microstructure—be it blocky, gradient, or random—is influenced by the initial feed ratio. For instance, using stannous octoate as a catalyst, feed ratios (LA:VL) of 70:30, 50:50, and 30:70 have been shown to produce blocky, gradient, and random copolymers, respectively.

Similarly, δ-valerolactone can be copolymerized with glycolide. The choice of initiator can significantly influence the reaction. Acidic initiators tend to favor the incorporation of δ-valerolactone, while complexing initiators favor glycolide. Anionic initiators, however, may only lead to the homopolymerization of glycolide under certain conditions.

Table 3: Properties of Copolymers from a δ-Valerolactone Derivative (EtVP) and L-Lactide

| Addition Method | Monomer Feed Ratio (EtVP/LLA) | Mₙ (kDa) | Đ | T₉ (°C) |

|---|---|---|---|---|

| Concurrent | 20/80 | 13.7 | 1.6 | 30.0 |

| Concurrent | 50/50 | 18.6 | 1.5 | 5.0 |

| Concurrent | 80/20 | 15.6 | 1.9 | -16.8 |

| Sequential | 20/80 | 27.3 | 1.5 | 40.8 |

| Sequential | 50/50 | 16.7 | 1.4 | -25.6, 30.5 |

| Sequential | 80/20 | 23.9 | 2.5 | -22.9 |

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers incorporating δ-valerolactone allows for the creation of advanced materials with complex architectures and tailored functionalities. These copolymers combine the properties of PVL with other polymer segments, leading to materials with applications in areas like drug delivery and nanotechnology.

Block Copolymers are linear copolymers consisting of two or more distinct polymer chains linked together. The synthesis of PVL-containing block copolymers is typically achieved through controlled/living polymerization techniques. A common strategy involves using a macroinitiator, which is a pre-existing polymer chain with an active initiating group.

For example, amphiphilic diblock and triblock copolymers of PVL and poly(ethylene glycol) (PEG) are frequently synthesized. Methoxy-PEG (mPEG) can act as a macroinitiator for the ROP of δ-VL to create mPEG-b-PVL diblock copolymers. Similarly, a di-hydroxyl PEG can initiate the polymerization from both ends to form PVL-b-PEG-b-PVL triblock copolymers. These amphiphilic structures can self-assemble in aqueous solutions to form micelles or other nanostructures, making them suitable for encapsulating hydrophobic drugs. The synthesis can be performed via metal-free cationic polymerization, ensuring high purity for biomedical applications.

Enzymatic ROP, using catalysts like Candida antarctica Lipase B, also provides a green route to synthesizing block copolymers. By sequentially introducing monomers into a reactor, well-defined block copolymers such as PVL-b-PCL can be prepared. Star-shaped block copolymers, which have multiple polymer arms radiating from a central core, have also been synthesized. For instance, a six-arm star PVL can be synthesized using a multifunctional initiator like dipentaerythritol (B87275), followed by coupling with mPEG to create (PVL-b-mPEG)6 star block copolymers.

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. The synthesis of graft copolymers involving PVL can be achieved through several methods, including "grafting from," "grafting onto," and "grafting through" approaches. The "grafting from" technique involves initiating the polymerization of a second monomer from active sites along the PVL backbone. Conversely, the "grafting onto" method involves attaching pre-formed polymer chains to the PVL backbone.

Amphiphilic Grafting Polymers (e.g., with Polysarcosine)

Amphiphilic graft copolymers combine a hydrophobic backbone with hydrophilic side chains, or vice versa. Polysarcosine (PSar), a non-ionic, hydrophilic, and biocompatible polypeptoid, is an attractive candidate for creating such structures with PVL. PSar is considered a potential alternative to PEG due to its similar properties and excellent resistance to biofouling.

The synthesis of a PVL-graft-PSar copolymer can be conceptualized through a "grafting onto" or "grafting from" approach. A "grafting from" strategy would involve preparing a PVL backbone with initiator sites along the chain. These sites would then be used to initiate the ring-opening polymerization of a sarcosine (B1681465) N-carboxyanhydride (NCA), growing the PSar chains directly from the PVL backbone. This method allows for control over the density and length of the grafted PSar chains.

Alternatively, a "grafting onto" approach would involve synthesizing PSar chains with a reactive end-group that can be coupled to a functionalized PVL backbone. For example, block copolymers of poly(ε-caprolactone)-block-polysarcosine have been successfully synthesized by initiating the polymerization of sarcosine N-thiocarboxyanhydride from an amine-terminated PCL macroinitiator. A similar strategy could be adapted for PVL. These amphiphilic graft copolymers are of significant interest for biomedical applications, where the PVL component provides a biodegradable hydrophobic domain and the PSar grafts offer a stealth-like hydrophilic corona that can prevent non-specific protein adsorption and improve circulation times in vivo.

Star-Shaped and Comb-Branched Architectures

The synthesis of poly(δ-valerolactone) (PVL) with complex, non-linear architectures such as star-shaped and comb-branched structures has been a subject of significant research. These architectures can impart unique physical and chemical properties compared to their linear counterparts.

Star-Shaped Poly(δ-valerolactone):

Star-shaped PVL is typically synthesized via ring-opening polymerization (ROP) using a multifunctional initiator, often referred to as the core, from which multiple polymer arms radiate. A variety of initiators and catalysts have been employed to achieve well-defined star polymers.

One approach involves the use of a multifunctional alcohol, such as dipentaerythritol (DPE), as the initiator. acs.org In a two-step process, a hydrophobic star-shaped PVL with hydroxyl-terminated functional groups can be synthesized using DPE as the initiator and fumaric acid as a catalyst. acs.org Subsequently, these terminal hydroxyl groups can be further functionalized, for example, by coupling with α-methoxy-ω-chloroformate-poly(ethylene glycol) to create amphiphilic six-arm star diblock copolymers. acs.org Gel permeation chromatography (GPC) and 1H NMR analysis are commonly used to confirm the successful synthesis of these star-shaped copolymers, revealing predictable compositions and narrow molecular weight distributions. acs.org

N-coordinated tin(II) cations have also been demonstrated as efficient catalysts for the ROP of δ-valerolactone to form star-shaped polymers. rsc.org In combination with multifunctional alcohols containing three, four, five, or six hydroxyl groups, these catalysts can produce star-shaped PVL with a corresponding number of arms. rsc.orgresearchgate.net

The thermal properties of star-shaped PVL have been investigated. Differential scanning calorimetry (DSC) analysis has shown that the glass transition temperatures of star PVL homopolymers are not dependent on their molecular weights, while the melting temperatures increase with an increase in the PVL molecular weight. acs.org

Comb-Branched Poly(δ-valerolactone):

Comb-branched PVL, characterized by a polymer backbone with multiple polymeric side chains, can be synthesized using a "grafting from" approach. A common method utilizes a macroinitiator with multiple initiating sites along its chain.

A well-documented method involves the use of hydroxylated polybutadiene (B167195) (HPB) as a macroinitiator and 1,5,7-triazabicyclo-[4.4.0]dec-5-ene (TBD) as an organocatalyst in a "one-step" synthesis. rsc.orgrsc.org This approach allows for the creation of a diverse range of tailor-made linear-comb and star-comb PVLs. rsc.orgrsc.orgresearchgate.net The resulting comb-branched architectures have been shown to influence the polymer's physical properties. For instance, they exhibit lower intrinsic viscosities in solution and lower complex viscosities in the bulk compared to their linear and star-shaped analogues. rsc.org

Furthermore, the branched structure can significantly impact the crystallization behavior of PVL. Wide-angle X-ray diffraction (WAXD) and DSC analyses have indicated that while the comb-branched architecture does not alter the fundamental structure of the PVL crystallites, it can lead to improved crystallization behavior, such as higher crystallinities. rsc.org The thermal properties, including crystallization temperatures (Tcs) and melting temperatures (Tms), as well as the crystallinity of linear-comb PVLs, have been observed to increase with the increasing molecular weight of the individual side arms. rsc.org

| Architecture | Synthesis Method | Initiator/Macroinitiator | Catalyst | Key Findings |

| Star-Shaped | Ring-Opening Polymerization (ROP) | Dipentaerythritol (DPE) | Fumaric Acid | Formation of six-arm star PVL with hydroxyl end-groups. acs.org |

| Star-Shaped | Ring-Opening Polymerization (ROP) | Multifunctional alcohols (3, 4, 5, or 6 -OH groups) | N-coordinated tin(II) cations | Versatile synthesis of star PVLs with a controlled number of arms. rsc.orgresearchgate.net |

| Comb-Branched | "Grafting From" ROP | Hydroxylated Polybutadiene (HPB) | 1,5,7-triazabicyclo-[4.4.0]dec-5-ene (TBD) | Produces linear-comb and star-comb PVLs with lower viscosity and higher crystallinity compared to linear analogues. rsc.orgrsc.org |

Polymerization of α-Methylene-δ-Valerolactone (MVL)

α-Methylene-δ-valerolactone (MVL) is a derivative of δ-valerolactone that contains a reactive exocyclic double bond, allowing for different polymerization pathways beyond the ring-opening of the lactone.

Vinyl-Addition Polymerization

The presence of the α-methylene group enables the polymerization of MVL through a vinyl-addition mechanism, similar to the polymerization of acrylic monomers. This process results in a polymer with a carbon-carbon backbone and intact lactone rings as pendant groups.

A key aspect of MVL's vinyl-addition polymerization is its selectivity, particularly in mixtures with δ-valerolactone (DVL). Due to the difficulty in separating MVL and DVL, selective polymerization serves as an effective method for their separation while concurrently producing a valuable polymer. rsc.orgrsc.org In a model mixture containing 30 wt% MVL in DVL, vinyl-addition polymerization can convert MVL into its corresponding vinyl polymer, denoted as P(MVL)VAP, with a high yield of 98%. rsc.orgrsc.org This selective polymerization allows for the subsequent recovery of unreacted DVL in high purity (96% yield) through distillation. rsc.orgrsc.org

The chemoselectivity of the polymerization can be sensitive to reaction conditions. For instance, when using certain catalysts, the reaction temperature can dictate the polymerization pathway. Polymerizations conducted at lower temperatures, such as -30 °C, have been shown to favor the exclusive vinyl-addition polymerization of MVL, achieving over 99% conversion to P(MVL)VAP while leaving the DVL unreacted. rsc.org

Ring-Opening Copolymerization of MVL and δ-Valerolactone

In addition to vinyl-addition polymerization, MVL can undergo ring-opening polymerization (ROP), which involves the opening of the lactone ring to form a polyester (B1180765). When copolymerized with δ-valerolactone (DVL), this results in a copolyester that incorporates both monomer units into the polymer backbone.

The ring-opening copolymerization of a mixture of MVL and DVL can lead to the formation of a DVL/MVL copolyester. rsc.orgrsc.org This approach presents an alternative strategy for the utilization of MVL/DVL mixtures. rsc.org Unsaturated polyesters can be synthesized through the ring-opening copolymerization of α-methylene-δ-valerolactone and δ-valerolactone. researchgate.net

The reactivity of MVL in ROP has also been explored with other cyclic esters, such as ε-caprolactone (CL). Chemoselective ring-opening copolymerization (ROCP) of MVL with CL has been achieved using an organophosphazene/urea binary catalyst system, exclusively producing functional P(MVL-co-CL) copolyesters without the formation of vinyl-addition products. rsc.org Kinetic studies in this system revealed that MVL has a much higher reactivity than CL, leading to the formation of a gradient copolyester. rsc.org The pendent double bonds in the resulting copolyesters can be further modified, for instance, through a thiol-Michael addition reaction. rsc.org

| Polymerization Type | Monomer(s) | Key Features | Resulting Polymer |

| Vinyl-Addition Polymerization | α-Methylene-δ-valerolactone (MVL) | Selective polymerization of the vinyl group. rsc.orgrsc.org | P(MVL)VAP with a carbon-carbon backbone and pendant lactone rings. rsc.orgrsc.org |

| Ring-Opening Copolymerization | α-Methylene-δ-valerolactone (MVL) and δ-Valerolactone (DVL) | Copolymerization through the opening of the lactone rings. rsc.org | DVL/MVL copolyester. rsc.org |

Derivatives and Functionalized Compounds of δ Valerolactone

Synthesis of Functionalized δ-Valerolactone Derivatives

The synthesis of functionalized δ-valerolactone derivatives can be achieved through various chemical and biological methods, allowing for the introduction of a wide array of functional groups. One notable approach is the diastereoselective preparation of substituted δ-valerolactones. For instance, the syntheses of (3R,4S)- and (3R,4R)-simplactones have been accomplished in five steps starting from N-acyl thiazolidinethione chiral auxiliaries. acs.org This method features a double diastereoselective acetate (B1210297) aldol (B89426) reaction where the chirality is controlled exclusively by the auxiliary. acs.org

Continuous, gas-phase synthesis represents another efficient method for producing certain derivatives. For example, α-methylene-δ-valerolactone (MVL) can be synthesized from δ-valerolactone (DVL) and formaldehyde (B43269) (FA) using alkaline earth oxide catalysts. rsc.org Supported on silica (B1680970), catalysts such as magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have shown activity in MVL production. rsc.org Specifically, CaO and BaO demonstrated high selectivity to MVL at significant DVL conversion rates. rsc.org

Chemo-enzymatic pathways offer a green and highly selective route to optically enriched δ-valerolactone derivatives. These methods combine chemical synthesis with enzymatic reactions to achieve high enantiomeric excess.

Optically Active δ-Valerolactone Derivatives

Optically active δ-valerolactone derivatives are of particular interest due to their chiral properties, which are leveraged in specialized applications such as ferroelectric liquid crystals.

Chemo-enzymatic pathways have been successfully developed to produce optically enriched (+)-β-methyl-δ-valerolactone and (−)-β-methyl-δ-valerolactone. acs.org This process can start with anhydromevalonolactone, which is synthesized via the acid-catalyzed dehydration of bioderived mevalonate. acs.org The use of different enoate reductases allows for the selective synthesis of either the (+) or (−) enantiomer with high enantiomeric excess and conversion rates. acs.org For example, a mutant enoate reductase can transform anhydromevalonolactone into (+)-β-methyl-δ-valerolactone, while a different enoate reductase can yield the (−)-enantiomer with even higher selectivity. acs.org

Optically active 2-hydroxy-5,5-dialkyl-δ-valerolactone derivatives have demonstrated significant potential as chiral dopants for ferroelectric liquid crystals. rsc.org When introduced in small quantities, these compounds can induce high magnitudes of spontaneous polarization (Ps) and long helical pitches in the chiral nematic phase (N*). rsc.org The alkyl chains at the C-5 position of the lactone ring play a crucial role in determining these properties. rsc.org

Research has shown that a ferroelectric liquid crystal mixture containing just 2 mol% of (S)-2-(4′-octyloxybiphenyl-4-carboxy)-5,5-dipropyl-δ-valerolactone can exhibit a spontaneous polarization as large as 9.6 nC/cm² and a fast response time. rsc.org The rigid 'pseudo-chair' conformation of the 5,5-dialkyl-δ-valerolactone ring, as determined by ¹H NMR studies, contributes to these desirable properties. rsc.org

α-Methylene-δ-Valerolactone (MVL) as a Polymerizable Derivative

α-Methylene-δ-valerolactone (MVL) is a key derivative of δ-valerolactone, notable for its exocyclic double bond which makes it amenable to polymerization.

The synthesis of MVL can be performed through a continuous, gas-phase reaction of δ-valerolactone (DVL) with formaldehyde (FA) over alkaline earth oxide catalysts. rsc.org This process can, however, result in a mixture of MVL and DVL which is challenging to separate. rsc.org To address this, selective polymerization strategies have been developed. rsc.org

MVL can undergo both vinyl-addition polymerization (VAP) to form an acrylic polymer, (PMVL)VAP, and ring-opening polymerization (ROP) to yield a polyester (B1180765), (PMVL)ROP. rsc.org In a mixture of MVL and DVL, selective VAP of MVL can be achieved, allowing for the recovery of unreacted DVL. rsc.org Alternatively, ROP of the mixture can lead to a DVL/MVL copolyester. rsc.org The kinetics of MVL homopolymerization have been studied, revealing a low ceiling temperature (Tc) of 83°C, which indicates that depolymerization is competitive with polymerization. acs.org The heat of polymerization (ΔHp) has been determined to be -38.8 kJ/mol, and the entropy of polymerization (ΔS°p) is -108.8 J/(K·mol). acs.org

The resulting poly(α-MVL) is soluble in solvents like DMF and Me2SO and exhibits a 10% weight loss at 280°C in air, as shown by thermogravimetric analysis. acs.org

Development of Depolymerizable δ-Lactone Based Vitrimers

The development of depolymerizable polymers is a significant step towards a circular economy for plastics. Biobased δ-valerolactone is an ideal candidate for creating such materials due to the low ceiling temperature of its ring-opening polymerized aliphatic polyesters, which allows them to depolymerize back to their monomers. digitellinc.com

A depolymerizable vitrimer that allows for both reprocessability and monomer recovery has been developed through a one-pot, two-step synthesis from cyclic lactones. nih.gov This approach solidifies amorphous poly(δ-lactone) into an elastomer, the δ-lactone vitrimer, which possesses properties of reprocessing and healing. nih.gov

The formation of the δ-lactone vitrimer is achieved by using a vinyl ether cross-linker that creates dynamic acetal (B89532) linkages within the polymer network. nih.gov These dynamic bonds are key to the vitrimer's unique properties, as they can undergo associative exchange reactions, allowing the network topology to reconfigure at elevated temperatures without compromising the material's integrity. digitellinc.comnih.gov This mechanism enables the material to be reprocessed and healed. nih.gov

Other Synthesized Derivatives

Beyond its use in polymerization, δ-valerolactone serves as a versatile starting material for the synthesis of various functionalized compounds. These derivatives are accessed through ring-opening reactions or other modifications, leading to molecules with distinct properties and applications. Key examples include the natural product (+)-Guadinomic Acid, as well as simpler derivatives like Sodium δ-hydroxyvalerate, Methyl δ-hydroxyvalerate, and 5-Hydroxyvaleraldehyde.

(+)-Guadinomic Acid

The synthesis commences with the transesterification of δ-valerolactone with methanol (B129727), followed by Swern oxidation to produce an aldehyde intermediate. A key step in the synthesis is the hydroxyl-directed guanidylation of unactivated alkenes, which allows for the direct and stereoselective incorporation of the crucial guanidine (B92328) unit.

(+)-Guadinomic Acid is part of the guadinomine family of natural products, which were isolated from the culture broth of Streptomyces sp. K01–0509. Members of this family are recognized as potent inhibitors of the bacterial type III secretion system (T3SS), a virulence mechanism used by many Gram-negative pathogens. This inhibitory activity makes them promising candidates for the development of new anti-infective agents.

| Biological Significance | Inhibitor of bacterial Type III Secretion System (T3SS) |

Sodium δ-Hydroxyvalerate

Sodium δ-hydroxyvalerate, also known as sodium 5-hydroxypentanoate, is the sodium salt of 5-hydroxyvaleric acid. It can be synthesized through the base-catalyzed hydrolysis (saponification) of δ-valerolactone. In this reaction, a base such as sodium hydroxide (B78521) cleaves the ester bond of the lactone, forming the corresponding carboxylate salt and a primary alcohol group on the same molecule. This derivative is a white to off-white solid. pharmaffiliates.com

Table 2: Physicochemical Properties of Sodium δ-Hydroxyvalerate

| Property | Value |

|---|---|

| CAS Number | 37435-69-1 |

| Molecular Formula | C₅H₉NaO₃ |

| Molar Mass | 140.11 g/mol cymitquimica.comnih.gov |

| Appearance | White to Off-White Solid pharmaffiliates.com |

| Melting Point | 162-164°C |

| Solubility | Slightly soluble in DMSO (heated) and Methanol |

Methyl δ-Hydroxyvalerate

Methyl δ-hydroxyvalerate, also known as methyl 5-hydroxypentanoate, is the methyl ester of 5-hydroxyvaleric acid. cymitquimica.comchemicalbook.com Its synthesis from δ-valerolactone is achieved via an acid-catalyzed ring-opening reaction with methanol. nih.gov This process, known as methanolysis, involves treating δ-valerolactone with methanol in the presence of an acid catalyst, such as sulfuric acid, which opens the lactone ring to yield the hydroxy ester. nih.govbiosynth.com This reaction is a fundamental step in the multi-step synthesis of (+)-Guadinomic Acid. nih.gov The compound exists as a liquid at room temperature. cymitquimica.comsigmaaldrich.com

Table 3: Physicochemical Properties of Methyl δ-Hydroxyvalerate

| Property | Value |

|---|---|

| CAS Number | 14273-92-8 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₂O₃ sigmaaldrich.comnih.gov |

| Molecular Weight | 132.16 g/mol chemicalbook.comnih.gov |

| Appearance | Liquid / Oil cymitquimica.comchemicalbook.com |

| Storage Temperature | 2-8°C or Room Temperature chemicalbook.comsigmaaldrich.com |

5-Hydroxyvaleraldehyde